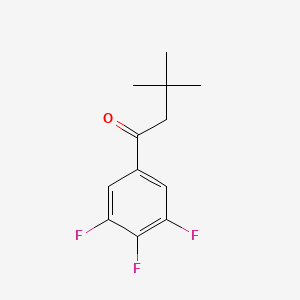

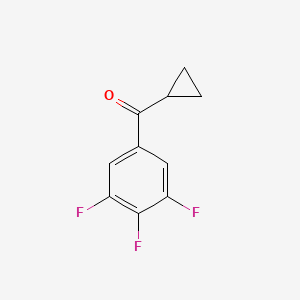

Cyclopropyl 3,4,5-trifluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

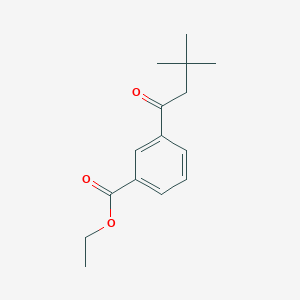

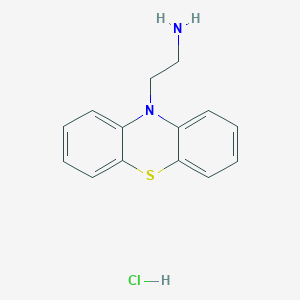

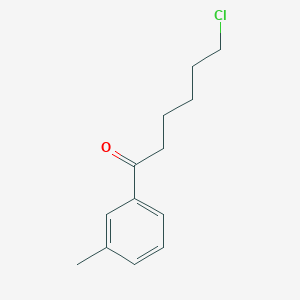

Cyclopropyl 3,4,5-trifluorophenyl ketone, also known as CTFC, is an important chemical compound in the field of organic chemistry . It has a molecular formula of C10H7F3O and a molecular weight of 200.16 .

Molecular Structure Analysis

The molecular structure of Cyclopropyl 3,4,5-trifluorophenyl ketone consists of a cyclopropyl group attached to a ketone functional group, which is further connected to a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions .Physical And Chemical Properties Analysis

Cyclopropyl 3,4,5-trifluorophenyl ketone is a light yellow oil . It has a molecular weight of 200.16 .Applications De Recherche Scientifique

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Cyclopropyl ketones, including those substituted with trifluorophenyl groups, are prepared via photochemical irradiation, demonstrating their utility in synthesizing highly strained structures. The method's efficiency is shown in the preparation of bicyclo[2.1.0]pentanes, highlighting the significance of leaving groups in the photochemical reaction cascade. This research underlines the compound's role in accessing novel cyclopropane-containing architectures with potential in material science and pharmaceuticals (Wessig & Mühling, 2003).

Acid-catalyzed Ring-enlargement of Cyclopropyl Silyl Ketones

Investigations into the transformation of cyclopropyl silyl ketones under acid catalysis to produce 5-silyl-2,3-dihydrofuran derivatives reveal a strategy for functionalizing cyclopropane rings. This study showcases the utility of cyclopropyl ketones in generating silyl-substituted furans, which are versatile intermediates for further chemical transformations (Honda et al., 2005).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes derived from cyclopropyl ketones serve as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles. This demonstrates the compound's application in constructing densely functionalized pyrroles, crucial in developing pharmaceuticals and agrochemicals (Wurz & Charette, 2005).

Ring Cleavage of Cyclopropanol Intermediates

The use of tertiary cyclopropanols, derived from cyclopropyl ketones, in synthesizing distally fluorinated ketones through cyclopropane ring cleavage reactions highlights a novel approach in fluorochemistry. This study shows the compound's utility in accessing fluorinated ketones, important in drug design and development due to their pharmacokinetic properties (Konik et al., 2017).

[3+2] Cycloadditions by Visible Light Photocatalysis

Aryl cyclopropyl ketones, including those with trifluorophenyl groups, undergo formal [3+2] reactions with olefins under visible light photocatalysis. This method enables the construction of substituted cyclopentane ring systems, illustrating the compound's applicability in developing photocatalytic processes for complex molecular scaffolding (Lu, Shen, & Yoon, 2011).

Propriétés

IUPAC Name |

cyclopropyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKNDQZVPBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642511 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,4,5-trifluorophenyl ketone | |

CAS RN |

898790-36-8 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)